molecular formula C30H32N4O4 B11273677 N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide

Cat. No.: B11273677
M. Wt: 512.6 g/mol
InChI Key: QPGHJWPOMSKKJQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a tetrahydroquinazolinone core substituted with a 4-[(pentylcarbamoyl)methyl]phenyl group at position 3 and an N-benzyl acetamide side chain.

Properties

Molecular Formula

C30H32N4O4

Molecular Weight

512.6 g/mol

IUPAC Name

2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-pentylacetamide

InChI

InChI=1S/C30H32N4O4/c1-2-3-9-18-31-27(35)19-22-14-16-24(17-15-22)34-29(37)25-12-7-8-13-26(25)33(30(34)38)21-28(36)32-20-23-10-5-4-6-11-23/h4-8,10-17H,2-3,9,18-21H2,1H3,(H,31,35)(H,32,36)

InChI Key

QPGHJWPOMSKKJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized by introducing the pentylcarbamoyl group through an amide coupling reaction using pentylamine and a coupling reagent such as EDCI or DCC.

    Final Assembly: The final step involves the acylation of the quinazolinone core with the functionalized phenyl ring to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide, and solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a common scaffold with several quinazolinone acetamides, differing primarily in substituents on the benzyl group, aryl rings, and side chains. Key structural analogs include:

Compound Name Key Substituents Reported Activity Reference
N-(2-Chlorobenzyl)-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1(2H)-quinazolinyl]acetamide 2-Chlorobenzyl; 3,4,5-trimethoxyphenyl Not specified
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Derivatives with R = Cl, F, Me, NO₂) 2,4-Dichlorobenzyl; variable aryl substituents (e.g., Cl, F, NO₂) Anticonvulsant (GABAergic)
N-Benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Benzyl; triazole-thio group; dichlorophenyl Not specified
2-(3,4-Dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide 2-Fluorobenzyl; pyrazolo-benzothiazin core Antimicrobial potential

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Chloro (e.g., 2-chlorobenzyl in ) and nitro (in ) substituents may enhance binding to hydrophobic pockets in enzymes or receptors. The 3,4,5-trimethoxyphenyl group in could improve π-π stacking interactions.
  • Biological Activity Trends: Dichlorophenyl-substituted analogs (e.g., ) demonstrate anticonvulsant activity via GABAergic modulation, suggesting the target compound may share similar mechanistic pathways if optimized for CNS targets.

Pharmacological and Physicochemical Data

While the target compound lacks explicit data, inferences can be drawn from analogs:

  • Anticonvulsant Activity: Derivatives with dichlorophenyl groups (e.g., ) show ED₅₀ values < 50 mg/kg in PTZ-induced seizure models, attributed to GABA receptor modulation.
  • Antimicrobial Activity: Pyrazolo-benzothiazin acetamides () exhibit MIC values of 4–16 µg/mL against bacterial strains, linked to sulfonamide-like inhibition.
  • Solubility: Trimethoxyphenyl derivatives () may have reduced aqueous solubility due to increased hydrophobicity, whereas polar groups (e.g., carbamoyl) in the target compound could mitigate this.

Biological Activity

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C21H26N4O3C_{21}H_{26}N_{4}O_{3} with a molecular weight of 378.46 g/mol. The IUPAC name reflects its intricate chemical architecture.

PropertyValue
Molecular Formula C21H26N4O3C_{21}H_{26}N_{4}O_{3}
Molecular Weight 378.46 g/mol
IUPAC Name This compound

Antioxidant Activity

Research indicates that compounds similar to N-benzyl derivatives exhibit significant antioxidant activity. For example, studies have shown that related compounds can effectively scavenge free radicals and reduce oxidative stress in various biological systems . The antioxidant capacity can be quantified using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays.

Anti-inflammatory Effects

N-benzyl derivatives have been reported to possess anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways and cytokines. For instance, compounds in this class have demonstrated the ability to downregulate the expression of pro-inflammatory markers in cellular models .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For example, it may inhibit phosphatases or other kinases that play critical roles in cell signaling pathways associated with cancer and other diseases. The mechanism typically involves binding to the active site of the enzyme or altering its conformation .

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant efficacy of various N-benzyl derivatives, it was found that one derivative exhibited an IC50 value of 7.12 µg/mL against DPPH radicals, outperforming standard antioxidants like butylated hydroxyanisole (BHA) . This highlights the potential of these compounds in therapeutic applications aimed at oxidative stress-related conditions.

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of related compounds demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages. This suggests that N-benzyl derivatives could be beneficial in treating inflammatory diseases .

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